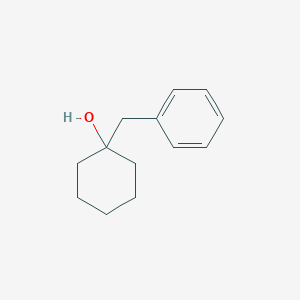![molecular formula C8H12F3NO3S B155003 Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 1808-40-8](/img/structure/B155003.png)
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is a chemical compound that belongs to the class of trifluoroacetylated amino acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic groups in the target molecule. This can lead to the formation of covalent bonds between Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate and the target molecule.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research involving Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate. One area of interest is its potential use in drug delivery systems. It has also been studied for its potential use in cancer treatment, and further research in this area could lead to the development of new cancer therapies. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate could be used as a building block in the synthesis of new peptides and proteins with unique properties. Finally, further research is needed to better understand its mechanism of action and potential applications in various fields of science.
Métodos De Síntesis
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiobutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting product is then treated with methanol to form Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate.
Aplicaciones Científicas De Investigación
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use as a drug delivery system.
Propiedades
Número CAS |
1808-40-8 |
|---|---|
Nombre del producto |
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
Fórmula molecular |
C8H12F3NO3S |
Peso molecular |
259.25 g/mol |
Nombre IUPAC |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
Clave InChI |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
SMILES canónico |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Sinónimos |
N-TFA-DL-METHIONINE METHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



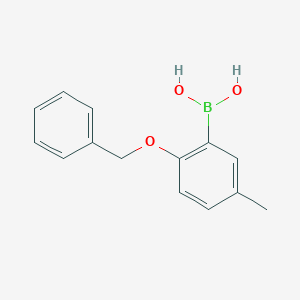
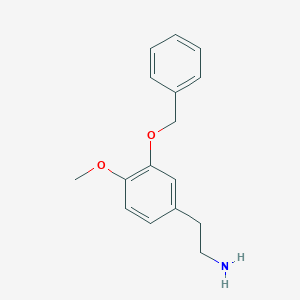
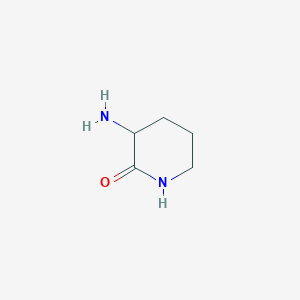
![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
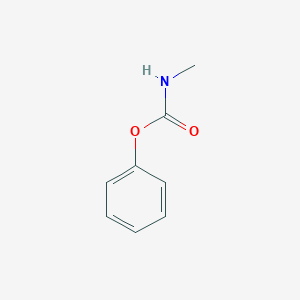
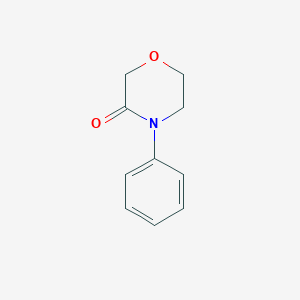
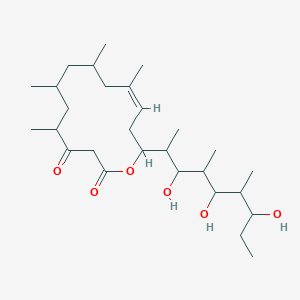
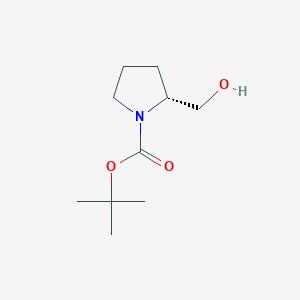
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
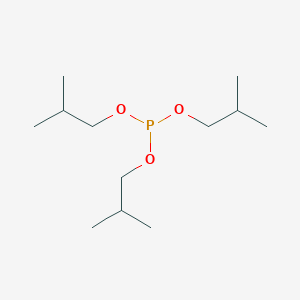
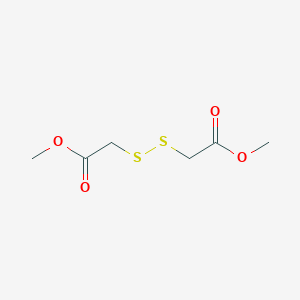
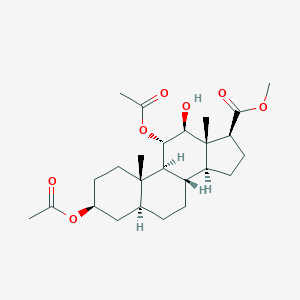
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
